N-(2-methoxy-5-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MMSPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMSPA is a piperidine derivative with a sulfonyl group and an acetamide group attached to it.
Scientific Research Applications
Molecular Docking and Enzyme Inhibitory Activities
A study conducted by Virk et al. (2018) involved the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives using both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibitory potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The study found that one of the compounds, referred to as 8g, demonstrated significant activity against these enzymes, highlighting its potential for further research in enzyme inhibition and molecular docking studies (Virk et al., 2018).
Synthesis and Biological Activity
Another study by Khalid et al. (2014) reported on the synthesis of new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These derivatives were prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles. The synthesized compounds were evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, demonstrating promising activities and highlighting the compound's potential in medicinal chemistry (Khalid et al., 2014).
Pharmacological Properties
Research by Sonda et al. (2004) focused on the synthesis and evaluation of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent group at the 1-position of the piperidine ring for its effect on gastrointestinal motility. This work identified compounds with potential as selective serotonin 4 receptor agonists, suggesting their use as novel prokinetic agents for both the upper and lower gastrointestinal tract, highlighting the diverse pharmacological applications of these compounds (Sonda et al., 2004).
Antibacterial Activity
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study found that compound 8g was the most active growth inhibitor against various bacterial strains, including Salmonella typhi and Escherichia coli, indicating the compound's potential for development as an antibacterial agent (Iqbal et al., 2017).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-11-12-20(27-2)19(14-16)22-21(24)15-17-8-6-7-13-23(17)28(25,26)18-9-4-3-5-10-18/h3-5,9-12,14,17H,6-8,13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQKGJWHOZQNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.